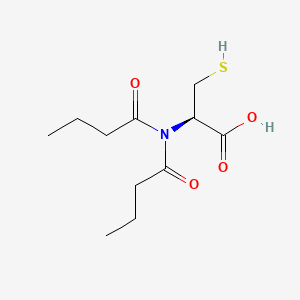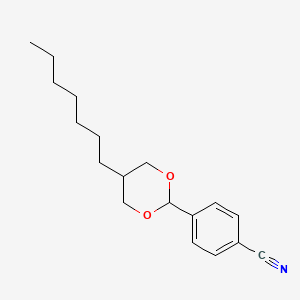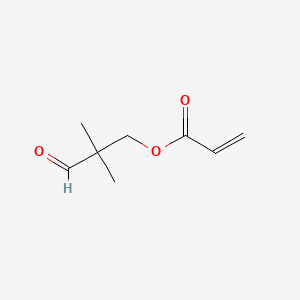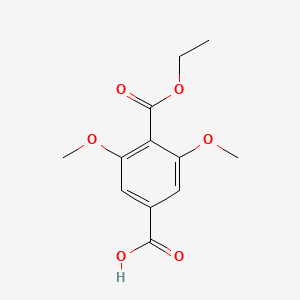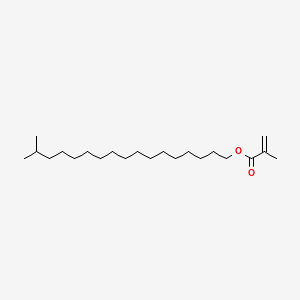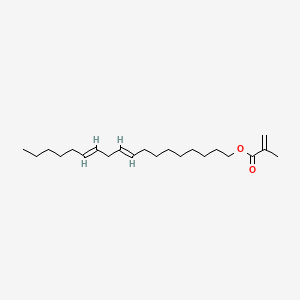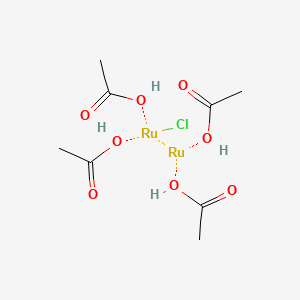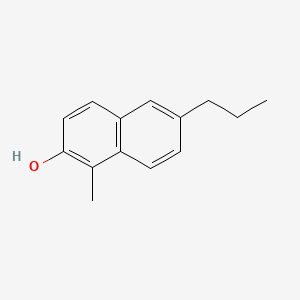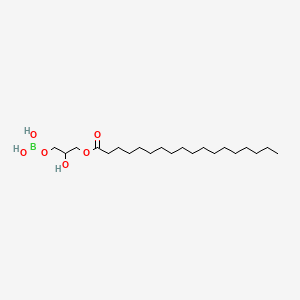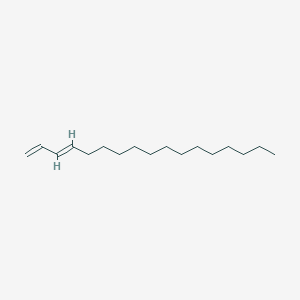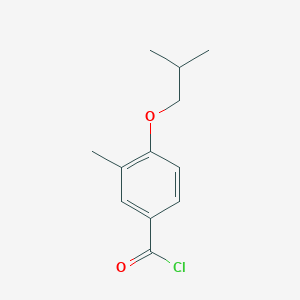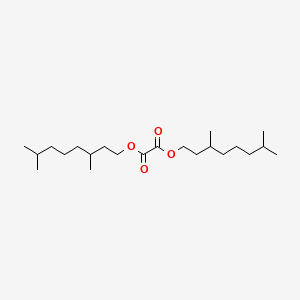
Einecs 300-582-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 300-582-9, also known as ProClin™ 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity, and excellent compatibility with a wide range of substances. ProClin™ 300 is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ProClin™ 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of ProClin™ 300 involves large-scale chemical synthesis in specialized reactors. The process is carefully monitored to maintain the quality and consistency of the product. The final product is then purified and formulated into a stable solution for commercial use .
化学反応の分析
Types of Reactions: ProClin™ 300 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antimicrobial activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving ProClin™ 300 include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions of ProClin™ 300 include various derivatives of isothiazolones, which retain the antimicrobial properties of the parent compound .
科学的研究の応用
ProClin™ 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity. It is commonly used as a preservative in diagnostic reagents, laboratory samples, and various industrial products. Its low toxicity and excellent compatibility make it an ideal choice for preserving biological samples and reagents .
作用機序
The mechanism of action of ProClin™ 300 involves the inhibition of key enzymes in the Krebs cycle of microbial cells. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
類似化合物との比較
Similar Compounds: Similar compounds to ProClin™ 300 include other isothiazolones such as 1,2-benzisothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds also exhibit antimicrobial properties and are used as preservatives in various applications .
Uniqueness: ProClin™ 300 is unique due to its combination of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, which provides a broad-spectrum antimicrobial activity with low toxicity. Its excellent compatibility with a wide range of substances and stability under various conditions make it a preferred choice in many applications .
特性
CAS番号 |
93942-31-5 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
morpholine;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C4H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3-6-4-2-5-1/h1-7H,(H,10,11);5H,1-4H2/b7-6+; |
InChIキー |
CQCGPMLCLCRROA-UHDJGPCESA-N |
異性体SMILES |
C1COCCN1.C1=CC=C(C=C1)/C=C/C(=O)O |
正規SMILES |
C1COCCN1.C1=CC=C(C=C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


